molecular formula C10H17NO B1259948 Hgdzzpizkxeflu-uhfffaoysa-

Hgdzzpizkxeflu-uhfffaoysa-

Cat. No.: B1259948
M. Wt: 167.25 g/mol
InChI Key: HGDZZPIZKXEFLU-UHFFFAOYSA-N
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Description

The compound "Hgdzzpizkxeflu-uhfffaoysa-" (CAS No. 1046861-20-4) is a halogenated arylboronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure features a bromine atom at the 3-position, a chlorine atom at the 5-position, and a boronic acid group (-B(OH)₂) attached to the benzene ring. This configuration confers unique physicochemical properties, including high polarity (TPSA: 40.46 Ų) and moderate lipophilicity (XLOGP3: 2.15) . The compound exhibits high gastrointestinal absorption and blood-brain barrier (BBB) permeability, making it a candidate for neurological drug development.

Synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours . The reaction yields a purity-compliant product with a synthetic accessibility score of 2.07, indicating moderate complexity in large-scale production.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C10H17NO/c1-10-5-3-4-8(11(10)2)6-9(12)7-10/h8H,3-7H2,1-2H3

InChI Key

HGDZZPIZKXEFLU-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(N1C)CC(=O)C2

Synonyms

1-methylgranatanone
N-methyl-9-aza-1-methylbicyclo(3.3.1)nonane
N-methyleuphococcinine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of "Hgdzzpizkxeflu-uhfffaoysa-," we compare it with structurally analogous halogenated arylboronic acids (Table 1). Key parameters include molecular weight, lipophilicity (logP), solubility, and synthetic accessibility.

Table 1: Comparative Analysis of Halogenated Arylboronic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) XLOGP3 Solubility (mg/ml) Synthetic Accessibility Key Structural Differences
Hgdzzpizkxeflu-uhfffaoysa- C₆H₅BBrClO₂ 235.27 2.15 0.24 2.07 Br (3-position), Cl (5-position)
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 2.15 0.24 2.07 Identical structure; likely synonym
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 270.28 2.87 0.18 2.45 Additional Cl at 2-position
(4-Fluoro-3-iodophenyl)boronic acid C₆H₅BFIO₂ 268.92 1.98 0.32 1.89 F (4-position), I (3-position)

Key Findings:

Structural Isomerism : The positional arrangement of halogens significantly impacts properties. For example, the addition of a chlorine atom at the 2-position in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and lipophilicity (XLOGP3: 2.87 vs. 2.15) but reduces solubility by 25% .

Synonym Identification: "(3-Bromo-5-chlorophenyl)boronic acid" shares identical molecular formula, weight, and physicochemical properties with "Hgdzzpizkxeflu-uhfffaoysa-," suggesting it may be a synonym or standardized nomenclature for the same compound .

Halogen Substitution Effects : Replacing bromine with iodine in (4-Fluoro-3-iodophenyl)boronic acid lowers logP (1.98) and improves solubility (0.32 mg/ml), likely due to iodine’s larger atomic radius enhancing polarizability .

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